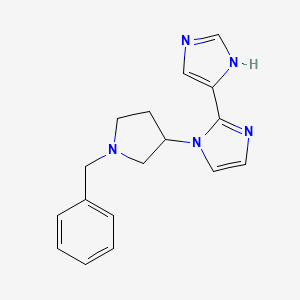
4-benzyl-1-(2,4-dimethylbenzoyl)-3-ethyl-1,4-diazepan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzyl-1-(2,4-dimethylbenzoyl)-3-ethyl-1,4-diazepan-5-one, commonly known as Ro 15-4513, is a synthetic compound that belongs to the class of benzodiazepine receptor antagonists. The compound is widely used in scientific research to study the mechanism of action of benzodiazepines and their effects on the central nervous system.
Mécanisme D'action
Ro 15-4513 acts as a selective antagonist of the benzodiazepine site on the GABA-A receptor. The GABA-A receptor is a ligand-gated ion channel that is responsible for the inhibitory effects of GABA in the central nervous system. Benzodiazepines bind to the benzodiazepine site on the GABA-A receptor and enhance the inhibitory effects of GABA. Ro 15-4513 blocks the effects of benzodiazepines by binding to the same site on the GABA-A receptor and preventing the binding of benzodiazepines.
Biochemical and Physiological Effects:
Ro 15-4513 has no direct biochemical or physiological effects on its own. However, the compound is widely used in scientific research to study the effects of benzodiazepines on the central nervous system. Benzodiazepines are known to have sedative, anxiolytic, and anticonvulsant effects, and Ro 15-4513 is used to block these effects and study the role of the GABA-A receptor in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
Ro 15-4513 is a highly selective antagonist of the benzodiazepine site on the GABA-A receptor, which makes it a valuable tool for studying the mechanism of action of benzodiazepines. The compound is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, Ro 15-4513 has some limitations for lab experiments. The compound has a short half-life and is rapidly metabolized in vivo, which limits its use in animal studies. In addition, Ro 15-4513 is not effective against all benzodiazepines, which limits its usefulness in certain experiments.
Orientations Futures
There are several future directions for research on Ro 15-4513 and its role in the central nervous system. One area of research is the development of more selective benzodiazepine receptor antagonists that can be used to study specific subtypes of the GABA-A receptor. Another area of research is the use of Ro 15-4513 in combination with other compounds to study the interactions between different neurotransmitter systems in the brain. Finally, there is a need for more studies on the long-term effects of benzodiazepine use on the central nervous system and the potential role of Ro 15-4513 in mitigating these effects.
Méthodes De Synthèse
Ro 15-4513 is synthesized by the reaction of 2,4-dimethylbenzoyl chloride with 4-benzyl-3-ethyl-4-piperidone in the presence of a base. The resulting product is then purified by column chromatography to obtain pure Ro 15-4513.
Applications De Recherche Scientifique
Ro 15-4513 is widely used in scientific research to study the mechanism of action of benzodiazepines. The compound acts as a selective antagonist of the benzodiazepine site on the GABA-A receptor, which is responsible for the sedative and anxiolytic effects of benzodiazepines. Ro 15-4513 is used to block the effects of benzodiazepines and study the role of the GABA-A receptor in the central nervous system.
Propriétés
IUPAC Name |
4-benzyl-1-(2,4-dimethylbenzoyl)-3-ethyl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-4-20-16-24(23(27)21-11-10-17(2)14-18(21)3)13-12-22(26)25(20)15-19-8-6-5-7-9-19/h5-11,14,20H,4,12-13,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGIYFNXFBVGCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-4-ethoxy-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5319971.png)
amino]methyl}-7-methylquinolin-2(1H)-one](/img/structure/B5319980.png)

![N-(4-chlorophenyl)-N'-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5319994.png)
![4-[(2-ethylbutanoyl)amino]-N-(4-methyl-1,3-thiazol-2-yl)benzamide](/img/structure/B5320008.png)
![{3-[rel-(2R,3S,6R)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-3-oxopropyl}amine dihydrochloride](/img/structure/B5320012.png)
![N-{2-(4-bromophenyl)-1-[(diethylamino)carbonyl]vinyl}-2-methoxybenzamide](/img/structure/B5320013.png)
![1-[3-(2-tert-butyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)-3-oxopropyl]azepan-2-one](/img/structure/B5320018.png)
![methyl 2-[5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5320025.png)
![ethyl 4-{[1-[3-(diethylamino)propyl]-2-(2-furyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5320033.png)
![N~2~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5320040.png)
![2-(benzyloxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5320043.png)
![3-{[(1-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B5320048.png)
